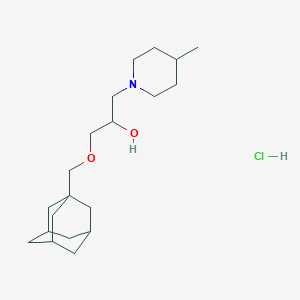

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a compound characterized by a unique molecular structure involving adamantane and piperidine moieties

Synthetic Routes and Reaction Conditions

The synthesis begins with the preparation of adamantan-1-ylmethanol as an intermediate.

This intermediate undergoes a reaction with an appropriate alkylating agent to form 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-propan-2-ol.

The propan-2-ol derivative is further functionalized through substitution reactions involving 4-methylpiperidine.

The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial methods for the large-scale production of this compound typically involve optimizing reaction conditions to maximize yield and purity, such as:

Temperature control and precise addition of reagents.

Use of catalysts to speed up the reaction process.

Purification techniques like crystallization and chromatography.

Types of Reactions

Oxidation: : The adamantan-1-ylmethoxy group can undergo oxidation to form various oxidized products.

Reduction: : The compound can undergo reduction reactions, particularly on the piperidine ring.

Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, especially on the piperidine ring and the adamantane moiety.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substituents: : Halides, acyl groups, etc.

Major Products

The products depend on the reaction type and conditions but often include derivatives with functional groups added or removed from the parent compound.

科学的研究の応用

Pharmacological Applications

- CNS Disorders : The compound shows promise in treating central nervous system disorders due to its interaction with neurotransmitter systems. Studies indicate that it may modulate the activity of dopamine and norepinephrine transporters, which are crucial for conditions like depression and anxiety .

- Metabolic Disorders : There is evidence suggesting that compounds similar to this one can inhibit 11β-hydroxysteroid dehydrogenase type 1, potentially aiding in the treatment of metabolic syndrome, type 2 diabetes, and obesity . This inhibition can help regulate cortisol levels, thus improving insulin sensitivity and reducing fat accumulation.

- Antimicrobial Activity : Initial studies have indicated that derivatives of adamantane compounds possess antimicrobial properties. The structure of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride may enhance its effectiveness against various bacterial strains .

Synthesis and Structural Variations

The synthesis of this compound involves several steps that can be optimized for yield and purity. Variations in the piperidine moiety or the adamantane core can lead to derivatives with altered biological activities. For instance, modifications at the nitrogen atom or the methoxy group can influence receptor binding affinities and selectivity .

Case Study 1: CNS Activity

A study involving a series of compounds based on the adamantane framework demonstrated significant binding affinity to dopamine transporters. These findings suggest that this compound could be developed as a novel treatment for psychiatric disorders .

Case Study 2: Metabolic Regulation

Research on similar compounds indicated their potential in managing metabolic disorders by inhibiting key enzymes involved in steroid metabolism. The implications for treating obesity and insulin resistance were particularly noted, suggesting a pathway for clinical trials focused on metabolic health .

作用機序

The mechanism involves interaction with molecular targets, potentially acting on:

Receptors: : Binding to specific receptors in biological systems.

Pathways: : Influencing pathways involved in cellular processes.

類似化合物との比較

When compared to similar compounds like 1-adamantyl derivatives and other piperidine-based molecules, 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its unique combination of the adamantane and piperidine moieties. This unique structure confers distinct physicochemical properties and biological activities, making it an interesting subject for further research.

List of Similar Compounds

1-Adamantylmethanol

4-Methylpiperidine derivatives

1-Adamantylamine

Conclusion

The compound this compound offers fascinating research potential due to its unique structure and diverse applications across multiple scientific disciplines. Its synthesis, reactivity, and distinct properties warrant further exploration in both academic and industrial settings.

生物活性

The compound 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a derivative of adamantane, a well-known structure in medicinal chemistry due to its unique three-dimensional shape and ability to interact with biological targets. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H24ClN, with a molecular weight of approximately 255.81 g/mol. The adamantane core contributes to its lipophilicity and potential central nervous system penetration.

Research indicates that compounds with adamantane structures often exhibit interactions with various biological targets, including enzymes and receptors. For instance, derivatives have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in cortisol metabolism. This inhibition can lead to potential therapeutic effects in conditions like obesity and diabetes .

Anticancer Activity

Studies have demonstrated that adamantane derivatives can possess anticancer properties. For example, compounds similar to This compound have shown efficacy against triple-negative breast cancer (TNBC) cells by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity through the inhibition of soluble epoxide hydrolase (sEH). This action may be linked to its ability to modulate inflammatory pathways and reduce oxidative stress by scavenging reactive oxygen species (ROS) .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic properties due to the adamantane moiety's ability to enhance membrane permeability.

Study 1: Inhibition of 11β-HSD1

A study involving HEK293 cells demonstrated that adamantane derivatives exhibited IC50 values in the range of 50–60 nM against 11β-HSD1. The structure–activity relationship (SAR) indicated that modifications to the substituents on the adamantane core could enhance inhibitory potency .

| Compound | IC50 (nM) | Notes |

|---|---|---|

| Compound 3 | 60 | High potency against 11β-HSD1 |

| Compound 4 | 50 | Selective over 11β-HSD2 |

Study 2: Antiproliferative Activity

In vitro studies on various cancer cell lines showed that derivatives similar to the target compound could significantly reduce cell viability through apoptosis induction mechanisms. The results highlighted the importance of structural modifications in enhancing biological activity .

特性

IUPAC Name |

1-(1-adamantylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2.ClH/c1-15-2-4-21(5-3-15)12-19(22)13-23-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h15-19,22H,2-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBPGKDLLFLLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。